2-(5,7-dimethyl-2H-indazol-3-yl)quinoline
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Overview
Description
2-(5,7-dimethyl-2H-indazol-3-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of indazole and quinoline. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Quinoline, on the other hand, is a fundamental structure in many pharmacologically active compounds . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline typically involves the formation of the indazole ring followed by its fusion with the quinoline moiety. One common synthetic route starts with the preparation of 5,7-dimethylindazole, which is then reacted with a suitable quinoline derivative under specific conditions to form the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-(5,7-dimethyl-2H-indazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to partially or fully hydrogenated products .
Scientific Research Applications
2-(5,7-dimethyl-2H-indazol-3-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,7-dimethyl-2H-indazol-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
2-(5,7-dimethyl-2H-indazol-3-yl)quinoline can be compared with other indazole and quinoline derivatives:
Indazole Derivatives: Compounds like 2,3-dimethylindazole and 5,7-dimethylindazole share structural similarities but may differ in their biological activities and chemical reactivity.
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-chloroquinoline have similar core structures but different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combined indazole-quinoline structure, which can result in a unique set of biological activities and chemical properties .
Properties
CAS No. |
1817720-75-4 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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